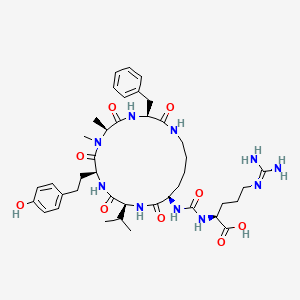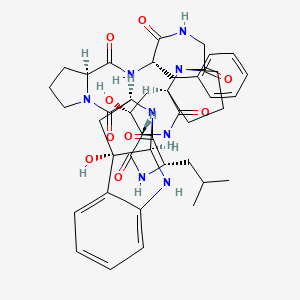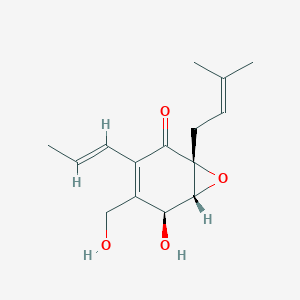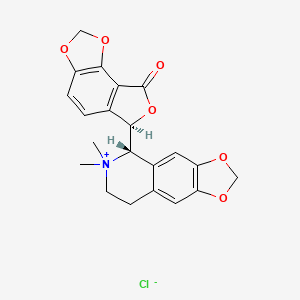
Metocloruro de bicuculina
Descripción general
Descripción
Synthesis Analysis
The synthesis of bicuculline and its derivatives, including bicuculline methochloride, involves complex organic chemistry techniques. Bicuculline is a phthalide isoquinoline alkaloid, and its modification to methochloride form typically involves reactions that introduce a methyl chloride group to the molecule. For example, Allan and Apostopoulos (1990) describe the chloromethylation of (+)-bicuculline with paraformaldehyde and hydrochloric acid to produce the chloromethyl derivative, which can be further substituted with ammonia or piperazine (Allan & Apostopoulos, 1990).
Molecular Structure Analysis
The molecular structure of bicuculline has been characterized by X-ray diffraction, revealing the compound's complex arrangement. Gorinsky and Moss (1973) determined the crystal and molecular structure of bicuculline, showing it consists of two approximate planes of atoms with a dihedral angle between them, providing insights into its interaction with GABA receptors (Gorinsky & Moss, 1973).
Chemical Reactions and Properties
Bicuculline methochloride interacts with GABA receptors in a manner that competitively inhibits the binding of GABA, affecting the receptor's ion channel function. This interaction is crucial for its role in neurophysiological studies, particularly in elucidating the inhibitory mechanisms within the central nervous system.
Physical Properties Analysis
The physical properties of bicuculline methochloride, including solubility, stability, and melting point, are essential for its application in research. These properties influence the compound's handling, storage, and administration in experimental settings.
Chemical Properties Analysis
The chemical properties of bicuculline methochloride, such as reactivity and binding affinity to GABA receptors, are central to its utility as a pharmacological tool. Studies like those by Curtis et al. (1971) and Collins and Hill (1974) have explored its antagonist properties, providing a foundation for understanding how bicuculline methochloride functions as a GABA receptor antagonist (Curtis et al., 1971); (Collins & Hill, 1974).
Aplicaciones Científicas De Investigación
Neurociencia: Investigación de la sincronía neuronal y los trastornos
El metocloruro de bicuculina es fundamental para estudiar el papel de la neurotransmisión GABAérgica en la sincronía neuronal. Los investigadores lo han utilizado para comprender las respuestas auditivas de estado estable (ASSRs) en ratas, las cuales son cruciales para probar la integridad de los circuitos neuronales. Se observan oscilaciones gamma anormales en los ASSRs en la esquizofrenia, y el this compound ayuda a dilucidar la contribución del receptor GABA_A a la generación de ASSR .
Farmacología: Comprensión del antagonismo de los receptores
En la investigación farmacológica, el this compound sirve como un antagonista de referencia para los receptores GABA_A. Su uso ha llevado a importantes conocimientos sobre la biología molecular y la fisiología de estos receptores, ayudando en el descubrimiento de nuevos antagonistas con mayor selectividad para diversas subclases de receptores GABA .
Neurofisiología: Modulación de la transmisión sináptica inhibitoria
El this compound se utiliza comúnmente en concentraciones de 100 µM y superiores para inhibir las corrientes postsinápticas inhibitorias (IPSCs) evocadas y espontáneas mediadas por GABA_A-R en neuronas corticales de ratón. Esta aplicación es vital para estudios que buscan reducir los niveles de inhibición y explorar la dinámica de la transmisión sináptica .
Biología del desarrollo: Evaluación de la formación de la red neuronal
El compuesto también se aplica en biología del desarrollo para investigar las actividades espontáneas y evocadas de neuronas hipocampales embrionarias modeladas cultivadas in vitro. Al agregar this compound, los investigadores pueden observar cambios en el comportamiento neuronal, arrojando luz sobre la formación y modulación de las redes neuronales .
Mecanismo De Acción
- Bicuculline methochloride primarily targets ionotropic GABAA receptors. These receptors are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these receptors, bicuculline disrupts the inhibitory influence of gamma-aminobutyric acid (GABA) on the target neuron .
- The absence of GABA-mediated inhibition results in increased neuronal firing and altered neurotransmission .
- Downstream effects include altered synaptic transmission, excitatory responses, and potential convulsions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
When handling Bicuculline methochloride, one should avoid dust formation, breathing in vapors, mist, or gas, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and it should be used only under a chemical fume hood . If swallowed, immediate medical assistance should be sought .
Propiedades
IUPAC Name |
(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKFAMYSYWMND-GRTNUQQKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191956 | |
| Record name | Bicuculline methochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38641-83-7, 53552-05-9 | |
| Record name | Bicuculline methochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicuculline methochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICUCULLINE METHOCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3UNE1K4AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of bicuculline methochloride?
A1: Bicuculline methochloride acts as a competitive antagonist at GABAA receptors. [, , , , , , ]
Q2: How does bicuculline methochloride exert its antagonistic effect on GABAA receptors?
A2: BMC binds to the GABA binding site on the GABAA receptor, preventing GABA from binding and activating the receptor. This effectively blocks the inhibitory action of GABA. [, , , , , , ]
Q3: What are the downstream effects of bicuculline methochloride binding to GABAA receptors?
A3: By blocking GABAA receptors, BMC inhibits the influx of chloride ions into neurons. This inhibition leads to neuronal depolarization and increased excitability, potentially resulting in convulsions. [, , , , , , , ]
Q4: Does bicuculline methochloride affect glycine receptors?
A4: While BMC primarily targets GABAA receptors, studies have shown that it can also antagonize glycine receptors, although with lower potency. [, , ]
Q5: Does bicuculline methochloride affect the binding of other ligands to the GABAA receptor complex?
A5: Yes, BMC has been shown to modulate the binding of benzodiazepines and other allosteric modulators to the GABAA receptor complex. [, , , ]
Q6: What is the molecular formula and weight of bicuculline methochloride?
A6: The molecular formula of bicuculline methochloride is C20H18ClNO6, and its molecular weight is 407.8 g/mol. (Note: Please confirm these values with a reliable chemical database.)
Q7: Is there spectroscopic data available for bicuculline methochloride?
A7: The provided research articles do not offer detailed spectroscopic data for BMC. Spectroscopic characterization, such as NMR or IR, would be necessary to obtain this information.
Q8: How stable is bicuculline methochloride under various conditions?
A8: Information regarding the stability of BMC under various conditions (temperature, pH, light exposure) is not provided in the research articles. Stability studies are crucial for understanding storage requirements and potential degradation pathways.
Q9: What are the recommended storage conditions for bicuculline methochloride?
A9: The provided research articles do not explicitly state the recommended storage conditions for BMC. Consulting the manufacturer's instructions or conducting stability studies is essential for proper storage.
Q10: Does bicuculline methochloride possess any catalytic properties?
A10: BMC is not known to exhibit catalytic properties. It primarily functions as a receptor antagonist.
Q11: Have computational methods been used to study bicuculline methochloride and its interactions with GABAA receptors?
A11: While computational chemistry and modeling techniques can provide valuable insights into drug-receptor interactions, the provided research articles do not mention the use of such methods for BMC.
Q12: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of bicuculline methochloride?
A12: The provided research articles do not discuss specific formulation strategies for BMC.
Q13: What are the SHE regulations regarding the use and handling of bicuculline methochloride?
A13: The provided research articles do not specifically address SHE regulations for BMC. Researchers must consult their institution's guidelines and relevant safety data sheets for safe handling and disposal procedures.
Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bicuculline methochloride?
A14: The provided research articles primarily focus on the pharmacodynamic effects of BMC, with limited information on its pharmacokinetic properties. Further studies are needed to elucidate its ADME profile.
Q15: What in vitro and in vivo models have been used to study the effects of bicuculline methochloride?
A15: The provided research articles describe the use of various in vitro and in vivo models to investigate the effects of BMC, including:
Q16: Can bicuculline methochloride cross the blood-brain barrier?
A17: The research suggests BMC can cross the blood-brain barrier, as evidenced by its effects on neuronal activity and behavior following systemic administration in animal models. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



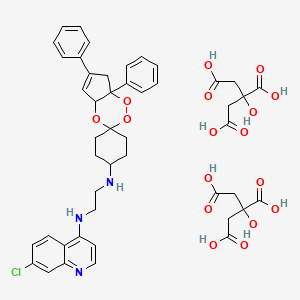
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
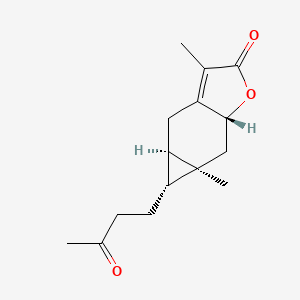

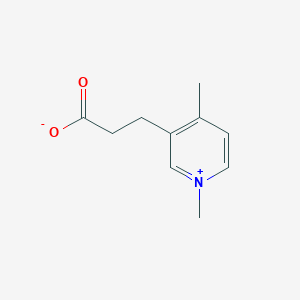

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)

